Product packaging for Sodium 2-(2-fluoropyridin-4-yl)acetate(Cat. No.:CAS No. 1803584-28-2)

Sodium 2-(2-fluoropyridin-4-yl)acetate

Cat. No.: B2618692
CAS No.: 1803584-28-2
M. Wt: 177.11
InChI Key: YONNSVAZMKVQSQ-UHFFFAOYSA-M
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Description

Contextualization of Fluoropyridine Derivatives in Contemporary Organic Chemistry

Fluoropyridine derivatives are a class of heterocyclic compounds that have become increasingly prominent in modern organic synthesis. The introduction of a fluorine atom onto the pyridine (B92270) ring imparts unique electronic properties to the molecule. Fluorine's high electronegativity can significantly alter the reactivity of the pyridine ring, often making it more susceptible to nucleophilic substitution reactions. This modification is particularly valuable in the synthesis of complex molecules. nih.gov

Furthermore, the presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates, a desirable trait in pharmaceutical development. innospk.com Consequently, fluorinated pyridines are integral components in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. The synthesis of fluoropyridine derivatives can be achieved through various methods, including diazotization of aminopyridines followed by a Balz-Schiemann reaction or by direct C-H fluorination using reagents like silver(II) fluoride (B91410). nih.govnii.ac.jpgoogle.com

Significance of the Acetate (B1210297) Moiety in Advanced Synthetic Strategies

The acetate moiety, specifically in the form of a salt like sodium acetate, is a fundamental two-carbon building block in organic synthesis. In the context of more complex molecules, the acetate group can serve several strategic roles. As a salt of a carboxylic acid, it can function as a nucleophile in substitution reactions, allowing for the introduction of the carboxymethyl group onto various electrophilic centers.

Moreover, the acetate functionality can be a precursor to other functional groups. For instance, the carboxylic acid can be converted into esters, amides, or other derivatives, providing a versatile handle for further molecular elaboration. The acetate group can also participate in condensation reactions, extending carbon chains and forming new carbon-carbon bonds, which is a cornerstone of synthetic organic chemistry.

Overview of Sodium 2-(2-fluoropyridin-4-yl)acetate as a Key Synthetic Intermediate

This compound is the sodium salt of 2-(2-fluoropyridin-4-yl)acetic acid. While direct and extensive literature on this specific sodium salt is limited, its role as a key synthetic intermediate can be understood by examining the reactivity of its parent acid and related compounds. It is often generated in situ from the corresponding carboxylic acid or through the hydrolysis of its ester derivative, such as ethyl 2-(2-fluoropyridin-4-yl)acetate. semanticscholar.orgresearchgate.netyoutube.com

The primary utility of this compound in synthesis is expected to be as a nucleophile. The carboxylate anion can readily participate in reactions such as alkylation, allowing for the formation of new carbon-oxygen bonds and the synthesis of various esters. Furthermore, this compound serves as a direct precursor to 2-(2-fluoropyridin-4-yl)acetic acid, a valuable building block in its own right for the synthesis of more complex molecules, potentially including novel pharmaceutical agents. The combination of the reactive fluoropyridine ring and the versatile acetate functionality makes this compound a significant tool in the arsenal (B13267) of synthetic chemists.

Below is a data table of the parent compound, 2-(2-Fluoropyridin-4-yl)acetic acid:

PropertyValue
CAS Number 1000518-05-7
Molecular Formula C₇H₆FNO₂
Molecular Weight 155.13 g/mol
Appearance Solid
Purity Typically ≥95%

Scope and Delimitations of the Academic Research Outline

This article focuses exclusively on the chemical nature and synthetic utility of this compound. The scope is strictly limited to its role within the context of organic chemistry, with an emphasis on its function as a synthetic intermediate. The discussion will cover the importance of its structural components—the fluoropyridine ring and the acetate moiety—and its likely applications in chemical synthesis based on established principles and the known reactivity of analogous compounds.

This article will not discuss any pharmacological, toxicological, or dosage-related information. The content is intended for a scientific audience with a background in organic chemistry and is based on available chemical literature and supplier information for the parent compound and its derivatives. The aim is to provide a focused and scientifically accurate overview within the defined boundaries.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5FNNaO2 B2618692 Sodium 2-(2-fluoropyridin-4-yl)acetate CAS No. 1803584-28-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-(2-fluoropyridin-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2.Na/c8-6-3-5(1-2-9-6)4-7(10)11;/h1-3H,4H2,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONNSVAZMKVQSQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CC(=O)[O-])F.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FNNaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Pathways of the 2 2 Fluoropyridin 4 Yl Acetate Moiety

Transformations Involving the Acetate (B1210297) Functionality

The acetate portion of the molecule, consisting of a carboxylic acid salt and an adjacent methylene (B1212753) bridge, is amenable to several classical organic transformations. These reactions allow for the modification of the carboxyl group and the functionalization of the active methylene position.

Esterification and Amidation Reactions

The carboxylate group of sodium 2-(2-fluoropyridin-4-yl)acetate can be readily converted to its corresponding esters and amides through standard acid-catalyzed or coupling agent-mediated procedures.

Esterification: The conversion to esters is typically achieved by reacting the corresponding carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. This process, known as the Fischer-Speier esterification, is an equilibrium-driven reaction. masterorganicchemistry.com To favor the formation of the ester, a large excess of the alcohol is often employed, or water is removed as it is formed. masterorganicchemistry.com For pyridine (B92270) carboxylic acids, a cyclic process has been developed where the esterification is catalyzed by a strong acid salt of a pyridine carboxylic acid ester, allowing for the recovery and reuse of the catalyst. google.com

Amidation: The formation of amides from the carboxylic acid can be accomplished by reaction with a primary or secondary amine. These reactions often require the use of a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), which, in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the formation of an active ester that is readily attacked by the amine. nih.govnih.gov Alternatively, deoxyfluorinating agents can be used to generate an acyl fluoride (B91410) in situ, which then reacts with an amine to form the amide bond. researchgate.net A study on the amination of a fluoropyridine methyl ester showed that the choice of solvent can be crucial for selectivity. While reaction with aqueous methylamine (B109427) in THF led to a mixture of products from both ester amidation and nucleophilic aromatic substitution of the fluorine, changing the solvent to methanol (B129727) allowed for the selective formation of the N-methyl amide without displacing the fluorine atom. nih.govacs.org

Table 1: Common Reagents for Esterification and Amidation

TransformationReagent/CatalystTypical Conditions
Esterification H₂SO₄, TsOHExcess alcohol, heat
Strong acid salt of pyridine carboxylic acid esterReflux, distillation
Amidation EDCI, HOBtAmine, organic solvent
Deoxyfluorinating agentsIn situ acyl fluoride formation

Decarboxylation Mechanisms

The removal of the carboxyl group as carbon dioxide, known as decarboxylation, can be a significant reaction pathway for 2-(2-fluoropyridin-4-yl)acetic acid, particularly under certain conditions. The mechanism of decarboxylation for heteroarylacetic acids is thought to proceed through either the neutral carboxylic acid or its zwitterionic form. rsc.org For arylacetic acids in general, decarboxylation typically requires elevated temperatures; however, the presence of an electron-withdrawing group at the α-position can facilitate this process. wikipedia.org

Oxidative decarboxylation presents an alternative pathway to generate carbonyl compounds from arylacetic acids. chemrevlett.com This transformation can be achieved using various oxidizing agents, sometimes in the presence of a metal catalyst. chemrevlett.com For instance, potassium persulfate (K₂S₂O₈) has been shown to be an effective oxidant for the catalyst-free oxidative decarboxylation of arylacetic acids. chemrevlett.com The reaction is believed to proceed through the formation of a radical intermediate. Another method involves the use of singlet molecular oxygen, generated in situ, for the efficient oxidative decarboxylation of arylacetic acids and their esters. ias.ac.in In the case of esters, the reaction proceeds through dealkylation to the carboxylic acid, followed by decarboxylation. ias.ac.in

α-Functionalization of the Methylene Bridge

The methylene bridge in the 2-(2-fluoropyridin-4-yl)acetate moiety is activated by the adjacent pyridine ring and the carboxyl group, making it susceptible to functionalization at the α-position.

α-Halogenation: The α-hydrogens of carbonyl compounds can be replaced with halogens (Cl, Br, I) under either acidic or basic conditions. libretexts.org

Acid-catalyzed α-halogenation proceeds through an enol intermediate. The enol then acts as a nucleophile, attacking the halogen to form the α-halo product. libretexts.org This method is generally preferred when a monohalogenated product is desired, as the introduction of an electron-withdrawing halogen deactivates the molecule towards further enolization. youtube.comyoutube.com

Base-promoted α-halogenation occurs via an enolate intermediate. libretexts.org The enolate, being a strong nucleophile, readily reacts with the halogen. However, the resulting α-halo product is more acidic than the starting material due to the electron-withdrawing nature of the halogen, leading to the potential for multiple halogenations. libretexts.orgyoutube.com For methyl ketones, this can lead to the haloform reaction. libretexts.org

The enantioselective synthesis of α-halogenated α-aryl-β-amino acid derivatives has been achieved through the use of chiral ammonium (B1175870) salt catalysts, highlighting the ability to control the stereochemistry at the α-position during halogenation. nih.govnih.gov

Reactions at the Fluoropyridine Ring System

The 2-fluoropyridine (B1216828) ring is an electron-deficient aromatic system, which dictates its reactivity towards both electrophilic and nucleophilic reagents. The presence of the fluorine atom and the acetate side chain significantly influences the position and feasibility of these reactions.

Electrophilic Aromatic Substitution Patterns

The nitration of pyridine derivatives, a classic EAS reaction, is often challenging. rsc.org For pyridine itself, the reaction requires harsh conditions and gives low yields of 3-nitropyridine. researchgate.net The nitration of 2-aminopyridine (B139424), an activated system, leads to a mixture of 2-amino-5-nitropyridine (B18323) and 2-amino-3-nitropyridine. sapub.org For the 2-(2-fluoropyridin-4-yl)acetate system, electrophilic substitution would be expected to be difficult and would likely occur at the positions least deactivated by the fluorine and nitrogen atoms, with the directing effect of the acetate group also playing a role.

Halogenation of pyridine N-oxides, which activates the ring towards electrophiles, has been shown to proceed selectively at the C2-position. researchgate.net This suggests that modification of the pyridine nitrogen could be a strategy to facilitate electrophilic substitution on the 2-fluoropyridine ring.

Nucleophilic Aromatic Substitution of the Fluorine Atom

The fluorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic aromatic substitution (SₙAr). This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction. The SₙAr reactions of 2-fluoropyridines are generally faster than those of their 2-chloro or 2-bromo counterparts. nih.gov The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine (B119429). nih.gov

A wide range of nucleophiles can displace the fluorine atom, including:

Oxygen nucleophiles: Alkoxides, such as sodium ethoxide, readily react to form 2-alkoxypyridines. nih.govresearchgate.net

Nitrogen nucleophiles: Amines are effective nucleophiles for the amination of 2-fluoropyridines. researchgate.netrsc.org The reaction can be promoted by strong bases like lithium amides. researchgate.net Even neutral amines can react, often under thermal conditions. researchgate.net

Other nucleophiles: Sulfur and carbon nucleophiles can also participate in SₙAr reactions with 2-fluoropyridines. nih.gov

The substituent at the 4-position, in this case, the acetate group, influences the reactivity of the 2-fluoropyridine ring towards nucleophilic attack through its inductive effect. researchgate.net The development of mild reaction conditions for the SₙAr of 2-fluoroheteroarenes has expanded the scope of this reaction to include complex and functionalized molecules. nih.govacs.org

Table 2: Reactivity of 2-Halopyridines in Nucleophilic Aromatic Substitution

Halogen at C-2Relative Reactivity with NaOEt
Fluorine320
Chlorine1

Further Metal-Catalyzed Cross-Coupling Reactions

Beyond the well-established Suzuki, Heck, and Sonogashira couplings, the 2-(2-fluoropyridin-4-yl)acetate moiety is amenable to a variety of other metal-catalyzed transformations. These reactions are crucial for introducing nitrogen, carbon, and other functionalities, further highlighting the synthetic utility of this scaffold.

Buchwald-Hartwig Amination: The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds. wikipedia.orgrsc.orgresearchgate.netrug.nl While the C2-fluorine atom can undergo nucleophilic aromatic substitution (SNAr), palladium catalysis offers a complementary and often milder route for amination. Research on related 2-halopyridines demonstrates that both primary and secondary amines can be coupled efficiently. For instance, studies on 2,4-dihalopyridines have shown that amination can be directed with high regioselectivity. In the case of 2-fluoro-4-iodopyridine, Buchwald-Hartwig cross-coupling with aromatic amines occurs exclusively at the 4-position, leaving the C2-fluorine bond intact. researchgate.netresearchgate.net This suggests that for the 2-(2-fluoropyridin-4-yl)acetate moiety, if a better leaving group (e.g., bromide, iodide, or triflate) were present at a different position, selective amination could be achieved. Conversely, under specific conditions, the C2-fluorine could be targeted for amination, particularly with catalyst systems known to activate C-F bonds.

Table 1: Representative Buchwald-Hartwig Amination Conditions for Halopyridines Data is illustrative and based on reactions of analogous compounds.

Aryl HalideAmineCatalyst/LigandBaseSolventYield (%)Reference
2-Fluoro-4-iodopyridineAnilinePd(OAc)₂/BINAPK₂CO₃DioxaneGood researchgate.netresearchgate.net
2,4-DichloropyridineAnilinePd₂(dba)₃/XPhosNaOtBuToluene (B28343)High researchgate.net
2-BromopyridineMorpholinePd(OAc)₂/RuPhosCs₂CO₃Toluene>95% rug.nl

Palladium-Catalyzed Cyanation: The introduction of a nitrile group onto the pyridine ring is a valuable transformation, as nitriles are precursors to amines, carboxylic acids, and amides. Palladium-catalyzed cyanation of aryl halides and triflates is a well-established method. nih.govrsc.org This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). researchgate.netacs.orgthieme-connect.deorganic-chemistry.org Research on various heteroaryl halides, including bromopyridines and chloropyridines, has demonstrated the feasibility of this transformation. acs.org For the 2-(2-fluoropyridin-4-yl)acetate core, cyanation would likely require prior conversion of a C-H bond to a more reactive group like a bromide or iodide, as direct C-F bond cyanation is less common than amination. A chelation-assisted palladium-catalyzed cascade reaction involving bromination followed by cyanation has been developed for 2-arylpyridines, providing a potential one-pot strategy. chemicalbook.com

Direct C-H Arylation/Functionalization: Direct C–H functionalization has emerged as a powerful, atom-economical strategy for modifying aromatic and heteroaromatic rings without the need for pre-functionalization. rsc.org The electron-deficient nature of the pyridine ring, further influenced by the fluorine and acetate substituents, dictates the regioselectivity of these reactions. Palladium-catalyzed C-H arylation of 3-fluoropyridines has been shown to occur with high regioselectivity at the C4 position, guided by the electronic properties of the C-H bonds. nih.gov For the 2-fluoro-4-substituted pyridine core, C-H functionalization could potentially be directed to the C3, C5, or C6 positions. For example, a versatile palladium-catalyzed C-H arylation of fluoroarenes with 2-chloropyridine derivatives has been reported, showcasing the ability to form C-C bonds under relatively mild conditions. nih.govencyclopedia.pub Acetic acid has also been noted to promote redox annulations involving dual C-H functionalization in pyridine analogues. nih.gov

Integration into Complex Molecular Architectures

The unique combination of a heterocyclic ring, a reactive C-F bond, and a carboxylate functional group makes the 2-(2-fluoropyridin-4-yl)acetate moiety an excellent building block for the construction of more elaborate molecular systems. Its structural features can be exploited to form new heterocyclic rings, act as a scaffold for supramolecular assemblies, and serve as a precursor for polymeric materials.

Formation of Novel Heterocyclic Ring Systems

The functional groups of the 2-(2-fluoropyridin-4-yl)acetate moiety can participate in cyclization reactions to form fused polyheterocyclic compounds. The acetate side chain is particularly well-suited for intramolecular reactions.

Research by Wang and coworkers has demonstrated a silver-mediated double cyclization of 2-(pyridin-2-yl)acetic acid propargyl esters. nih.govrsc.org This domino reaction proceeds through a 5-exo-dig cyclization followed by an intramolecular cycloisomerization to afford fused tricyclic indolizines in high yields. nih.gov This work provides a strong precedent for using the pyridylacetic acid framework to construct complex fused systems. Analogous transformations starting from a 4-yl acetate derivative could be envisioned to produce novel fused pyridines.

Furthermore, the reactivity of the pyridine ring itself can be harnessed. Pyridinium (B92312) 1,4-zwitterions, for example, can undergo various formal cycloaddition reactions—such as (3+2), (4+1), and (5+1) cyclizations—to generate a diverse range of fused heterocycles. mdpi.comjscimedcentral.com By modifying the acetate group of the title compound, it could be transformed into a reactive intermediate capable of participating in such intramolecular cyclizations to build novel fused systems. rsc.orgencyclopedia.pubnih.govmdpi.comdocumentsdelivered.com

Scaffold for Supramolecular Assembly Components

Supramolecular chemistry relies on non-covalent interactions to construct large, well-ordered structures from smaller molecular components. wikipedia.org The 2-(2-fluoropyridin-4-yl)acetate molecule possesses key features that make it an ideal component for supramolecular assemblies. The pyridine nitrogen atom acts as a Lewis base and a hydrogen bond acceptor, while the carboxylate group is an excellent metal-coordinating ligand and hydrogen bond acceptor. iucr.org

This dual functionality allows the molecule to act as a versatile ligand in the construction of Metal-Organic Frameworks (MOFs). wikipedia.org MOFs are crystalline porous materials built from metal ions or clusters linked by organic ligands. wikipedia.org Pyridine-dicarboxylate and hydroxypyridine-dicarboxylate ligands are widely used in MOF synthesis, forming robust 1D, 2D, or 3D networks with various metal ions like Zn(II), Cu(II), and Cd(II). nih.govnih.govgoogle.comrsc.orgrsc.org The 2-(2-fluoropyridin-4-yl)acetate ligand could similarly coordinate to metal centers through both its pyridine nitrogen and the carboxylate oxygen atoms, potentially forming complex, porous architectures. The fluorine substituent could further influence the packing and electronic properties of the resulting framework.

In addition to metal coordination, the molecule can participate in hydrogen-bonding networks. The carboxylate group can form strong hydrogen bonds with suitable donors, while the pyridine nitrogen can also participate. This can lead to the formation of self-assembled tapes, sheets, or 3D structures. Theoretical studies and crystal structure analyses of related pyridine-based ligands confirm their propensity to form predictable supramolecular synthons. wikipedia.orgiucr.orggoogle.com

Precursors for Polymeric Materials

Functionalized polymers containing pyridine units are of significant interest for applications ranging from catalysts and resins to materials for electronics and drug delivery. The 2-(2-fluoropyridin-4-yl)acetate moiety can be readily modified to serve as a monomer precursor for various polymerization strategies.

One straightforward approach is the conversion of the acetic acid functional group into a polymerizable unit, such as an acrylate (B77674) or methacrylate (B99206). researchgate.netresearchgate.netbizhat.com This could be achieved by reducing the carboxylic acid to the corresponding alcohol, 2-(2-fluoropyridin-4-yl)ethanol, followed by esterification with acryloyl chloride or methacryloyl chloride. The resulting monomers could then be polymerized via methods like atom transfer radical polymerization (ATRP) to yield polymers with pendant 2-fluoropyridine groups. researchgate.net Such polymers would have tunable properties based on the polymer backbone and the unique electronic characteristics imparted by the fluoropyridine moiety.

Alternatively, the pyridine ring itself can be part of the polymer backbone. Poly(vinylpyridine) is a well-known polymer synthesized from 2- or 4-vinylpyridine. acs.orgchemicalbook.comwikipedia.orggoogle.comacs.org The acetic acid side chain of the title compound could be modified through multi-step synthesis to generate a vinyl group at a suitable position on the pyridine ring, creating a novel functionalized vinylpyridine monomer. Copolymers of acrylic acid and styrene (B11656) have also been grafted with pyridine moieties, indicating another route to incorporate this heterocyclic unit into polymer structures. rug.nlmdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For Sodium 2-(2-fluoropyridin-4-yl)acetate, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments are employed to unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule. The data presented herein are estimated based on the analysis of its parent acid, 2-(2-fluoropyridin-4-yl)acetic acid, and known chemical shift effects of converting a carboxylic acid to a sodium carboxylate.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the pyridine (B92270) ring and the methylene (B1212753) group of the acetate (B1210297) side chain. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atom and the nitrogen atom in the pyridine ring, as well as the negatively charged carboxylate group.

The pyridine ring protons are expected to appear in the aromatic region of the spectrum. The proton at position 6 (H-6), being adjacent to the nitrogen, would be the most deshielded. The proton at position 5 (H-5) would likely appear as a doublet of doublets due to coupling with both H-6 and H-3. The proton at position 3 (H-3) would be a singlet or a narrow doublet due to a smaller coupling constant with H-5 and coupling to the fluorine at position 2. The methylene protons (H-α) of the acetate group are expected to appear as a singlet, shifted slightly upfield compared to the corresponding acid due to the electronic effect of the carboxylate group.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Predicted for a solution in D₂O)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-6 (Pyridine)~8.15dJ(H6-H5) ≈ 5.2
H-5 (Pyridine)~7.25ddJ(H5-H6) ≈ 5.2, J(H5-H3) ≈ 1.5
H-3 (Pyridine)~7.05dJ(H3-H5) ≈ 1.5
H-α (CH₂)~3.60s-

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum for this compound is expected to show seven distinct carbon signals. The carbon atom bonded to the fluorine (C-2) will appear as a doublet due to ¹J(C-F) coupling and will be significantly downfield. The carboxylate carbon (COO⁻) is also expected at a downfield chemical shift, typically higher than that of the corresponding carboxylic acid. The other pyridine carbons and the methylene carbon will resonate at characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Predicted for a solution in D₂O)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C-2 (Pyridine)~164.0¹J(C-F) ≈ 240
C-4 (Pyridine)~155.0³J(C-F) ≈ 15
C-6 (Pyridine)~148.0³J(C-F) ≈ 5
C-5 (Pyridine)~122.0⁴J(C-F) ≈ 4
C-3 (Pyridine)~110.0²J(C-F) ≈ 35
C-α (CH₂)~42.0-
COO⁻~178.0-

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the C-2 position of the pyridine ring. The chemical shift of this fluorine atom is anticipated to be in the typical range for 2-fluoropyridine (B1216828) derivatives.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)
F-2 (Pyridine)~ -68.0

Two-dimensional NMR techniques are crucial for the definitive assignment of the ¹H and ¹³C NMR spectra by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network. For this compound, a cross-peak between the H-5 and H-6 protons of the pyridine ring would be expected, confirming their adjacent positions. A weaker correlation might be observed between H-5 and H-3.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The following correlations would be anticipated:

H-6 with C-6

H-5 with C-5

H-3 with C-3

H-α protons with the C-α carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is vital for establishing the connectivity of different parts of the molecule. Key expected correlations include:

The methylene protons (H-α) to the carboxylate carbon (COO⁻), C-3, C-4, and C-5 of the pyridine ring.

The H-3 proton to C-2, C-4, and C-5.

The H-5 proton to C-3, C-4, and C-6.

The H-6 proton to C-2, C-4, and C-5.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound, HRMS analysis would be expected to confirm its molecular formula of C₇H₅FNNaO₂. The analysis is typically performed in either negative or positive ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. In positive ion mode, the sodium adduct [M+Na]⁺ of the free acid or the cation of the sodium salt would be detected.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

IonMolecular FormulaCalculated Exact Mass (m/z)
[M-H]⁻ (anion)C₇H₅FNO₂⁻154.0299
[M+Na]⁺ (of the acid)C₇H₆FNO₂Na⁺178.0275

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, providing detailed insights into the fragmentation pathways of a molecule. In a typical MS/MS experiment, the precursor ion of the 2-(2-fluoropyridin-4-yl)acetate anion is selected and subjected to collision-induced dissociation (CID) to generate a series of product ions.

Table 1: Proposed MS/MS Fragmentation Pathway for the 2-(2-fluoropyridin-4-yl)acetate Anion

Precursor Ion (m/z)Proposed Neutral LossProduct Ion (m/z)Proposed Structure of Product Ion
154.03CO₂110.03[2-fluoropyridin-4-yl]methyl carbanion
110.03HCN83.02Fluorinated cyclopentadienyl (B1206354) anion fragment
110.03C₂H₂84.01Fluorinated pyrrole-type fragment

Note: The m/z values are calculated based on monoisotopic masses and represent the anionic form of the molecule and its fragments.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present in this compound. Each technique provides complementary information based on the vibrational modes of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations such as stretching and bending of chemical bonds. Key expected absorptions for this compound include the strong asymmetric and symmetric stretching vibrations of the carboxylate (COO⁻) group, typically found in the regions of 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively. The vibrations of the 2-fluoropyridine ring are also prominent. The C-F bond stretch gives rise to a strong band, typically in the 1250-1020 cm⁻¹ region. nih.gov Aromatic C-H and C=C/C=N ring stretching vibrations will also be present. nih.govresearchgate.net

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, it is an excellent complementary technique to IR. For this compound, Raman spectroscopy would be effective in identifying the symmetric vibrations of the pyridine ring and potentially the symmetric stretch of the carboxylate group. nih.govnih.gov

Table 2: Key Expected Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Technique
Aromatic C-H Stretch3100-3000IR, Raman
Carboxylate (COO⁻) Asymmetric Stretch1610-1550IR
Pyridine Ring C=C, C=N Stretches1615-1400IR, Raman
Carboxylate (COO⁻) Symmetric Stretch1420-1300IR, Raman
C-F Stretch1250-1020IR
C-H In-plane Bending1300-1000IR, Raman
Ring Breathing/Deformation Modes1000-600Raman

X-ray Crystallography for Absolute Structure and Conformation

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound to generate an electron density map, from which the precise positions of all atoms can be determined.

For this compound, a successful crystallographic analysis would provide unambiguous confirmation of its chemical structure. It would reveal critical information such as:

Bond lengths and angles: Confirming the geometry of the fluoropyridine ring and the acetate side chain.

Conformation: Defining the torsion angle between the pyridine ring and the acetate group.

Crystal Packing: Illustrating how the molecules and sodium ions are arranged in the crystal lattice, including any intermolecular interactions like hydrogen bonding or π-stacking.

Coordination of the Sodium Ion: Detailing the geometry and coordination number of the sodium cation with the carboxylate oxygen atoms and potentially water molecules if it forms a hydrate. researchgate.net

While specific crystallographic data for this compound has not been published in the reviewed literature, the parameters that would be determined are well-established.

Table 3: Crystallographic Data Parameters Obtainable from X-ray Analysis

ParameterDescription
Crystal SystemThe symmetry classification of the crystal (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry group of the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the repeating unit of the crystal.
Formula Units per Cell (Z)The number of molecules in one unit cell.
Bond Lengths (Å)The precise distances between bonded atoms.
Bond Angles (°)The angles formed between three connected atoms.
Torsion Angles (°)The dihedral angles defining the molecular conformation.

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are fundamental for separating, identifying, and quantifying this compound and any associated impurities.

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the primary technique for assessing the purity and performing quantitative analysis of this compound. Method development involves optimizing several parameters to achieve good resolution, peak shape, and a reasonable analysis time. nih.govnih.govresearchgate.net

A typical method would utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) or water with an acid modifier (e.g., trifluoroacetic acid, TFA) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net Detection is commonly performed using a UV detector, set to a wavelength where the pyridine ring exhibits strong absorbance (typically around 260-275 nm).

Table 4: Example HPLC Method Parameters for Analysis

ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase BAcetonitrile
Elution ModeGradient or Isocratic
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature25-30 °C
DetectorUV-Vis Diode Array Detector (DAD)
Detection Wavelength~270 nm

Gas Chromatography (GC) for Volatile Impurities (if applicable)

Gas Chromatography (GC) is a technique used for separating and analyzing compounds that can be vaporized without decomposition. Due to its nature as a salt, this compound is non-volatile and therefore not amenable to direct analysis by GC.

However, GC is highly applicable for the detection and quantification of volatile impurities that may be present from the synthesis process. mdpi.com This includes residual solvents (e.g., ethanol, ethyl acetate, toluene) or volatile starting materials and byproducts. A headspace GC method coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is the standard approach for this type of analysis.

Preparative chromatography is used to purify larger quantities of a compound, moving from an analytical goal to an isolation goal. evotec.com The principles are the same as analytical HPLC, but the scale is significantly larger. google.com

To purify this compound, an analytical HPLC method would be scaled up. This involves using a column with a larger internal diameter and longer length, packed with a larger particle size stationary phase to handle higher sample loads. The flow rates are proportionally increased, and a fraction collector is used to collect the eluent containing the purified compound. The goal is to maximize throughput while maintaining sufficient resolution to separate the target compound from its impurities. evotec.comgoogle.com

Table 5: Comparison of Analytical and Preparative HPLC Parameters

ParameterAnalytical HPLCPreparative HPLC
Goal Purity/Quantitative AnalysisIsolation/Purification
Column I.D. 2.1 - 4.6 mm>10 mm
Sample Load Micrograms (µg) to low Milligrams (mg)Milligrams (mg) to Grams (g) or more
Flow Rate 0.5 - 2.0 mL/min>10 mL/min
Detection Non-destructive (e.g., UV)Non-destructive, with fraction collection

Theoretical and Computational Chemistry of Fluoropyridine Acetates

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic makeup of molecules. These methods are used to predict geometries, energies, and a variety of other properties that govern the behavior of compounds like Sodium 2-(2-fluoropyridin-4-yl)acetate.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for its favorable balance of accuracy and computational cost. It is particularly well-suited for studying the ground state properties of organic molecules, including fluoropyridine derivatives. nih.govmostwiedzy.pl By approximating the many-electron Schrödinger equation, DFT can be used to determine optimized molecular geometries, electronic energies, and the distribution of electrons within the molecule.

For a molecule like 2-(2-fluoropyridin-4-yl)acetate, DFT calculations, often employing hybrid functionals like B3LYP with Pople-style basis sets (e.g., 6-311++G(d,p)), can predict key structural and electronic parameters. researchgate.net These calculations reveal how the electronegative fluorine atom and the electron-withdrawing acetate (B1210297) group influence the geometry and electronic structure of the pyridine (B92270) ring. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial descriptor of chemical reactivity and kinetic stability. scispace.com

Table 1: Illustrative DFT-Calculated Properties for 2-(2-fluoropyridin-4-yl)acetate Note: These are representative values based on DFT calculations of similar fluoropyridine derivatives.

PropertyPredicted ValueSignificance
Total Energy Varies with methodA measure of the molecule's stability.
HOMO Energy ~ -6.5 eVIndicates electron-donating capability.
LUMO Energy ~ -1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap ~ 5.3 eVRelates to chemical reactivity and electronic transitions.
Dipole Moment ~ 3.5 DebyeQuantifies the overall polarity of the molecule.
C-F Bond Length ~ 1.34 ÅReflects the strength and nature of the carbon-fluorine bond.
C=O Bond Length ~ 1.21 ÅCharacteristic of the carbonyl group in the acetate moiety.

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For 2-(2-fluoropyridin-4-yl)acetate, an MEP map would reveal several key features:

Negative Potential: The most negative potential would be localized on the oxygen atoms of the acetate group and the nitrogen atom of the pyridine ring. These sites represent the most likely points for interaction with electrophiles or for coordinating with cations like sodium.

Positive Potential: Regions of positive potential would be found around the hydrogen atoms. More significantly, the carbon atom attached to the fluorine (C2 position) is expected to have a less negative or even slightly positive potential due to the high electronegativity of fluorine, making it a primary site for nucleophilic aromatic substitution. nih.govacs.org

The MEP provides a chemically intuitive picture that complements the orbital-based analysis from DFT, offering a guide to intermolecular interactions and reaction sites. rsc.org

Computational chemistry allows for the accurate prediction of various spectroscopic signatures, which can be used to identify and characterize molecules. nih.govnih.gov For fluoropyridine acetates, DFT calculations can simulate infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra.

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the vibrational frequencies and intensities of a molecule. ias.ac.in These theoretical spectra are invaluable for assigning experimental peaks to specific molecular motions. For 2-(2-fluoropyridin-4-yl)acetate, characteristic vibrations would include the C-F stretching mode, the symmetric and asymmetric stretching of the carboxylate group, and various pyridine ring vibrations. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for 2-(2-fluoropyridin-4-yl)acetate Note: Values are approximate and based on DFT studies of related structures.

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
C=O Stretch (asymmetric) 1750 - 1720Strong (IR)
C-O Stretch (symmetric) 1450 - 1400Medium (IR)
Pyridine Ring Stretch 1610 - 1580Medium-Strong
C-F Stretch 1250 - 1150Strong (IR)
  • NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts by computing the magnetic shielding tensors for each nucleus. researchgate.net Methods like the Gauge-Independent Atomic Orbital (GIAO) approach are commonly used. researchgate.net These predictions are highly sensitive to the molecular geometry and electronic environment, making them useful for confirming chemical structures.
  • Reaction Mechanism Elucidation via Computational Modeling

    Beyond static properties, computational modeling is a powerful tool for exploring the dynamics of chemical reactions. It can be used to map out entire reaction pathways, identify transient intermediates, and calculate the energy barriers that control reaction rates.

    A key transformation for 2-fluoropyridines is nucleophilic aromatic substitution (SNAr), where the fluoride (B91410) ion is displaced by a nucleophile. acs.orgnih.gov This reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen. Computational methods can be used to locate the transition state (TS) for such reactions.

    The TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy path from reactants to products. Its geometry is characterized by partially formed and partially broken bonds. For an SNAr reaction on 2-(2-fluoropyridin-4-yl)acetate, the reaction would likely proceed through a high-energy intermediate known as a Meisenheimer complex. Computational chemists can locate the transition states leading to and from this intermediate. A defining feature of a computationally verified transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. acs.org

    Once the stationary points on the potential energy surface (reactants, intermediates, transition states, and products) have been located and characterized, their relative energies can be calculated to construct a reaction energy profile. This profile provides a quantitative description of the reaction mechanism.

    Table 3: Conceptual Energy Profile for a Hypothetical SNAr Reaction Note: Energies are relative and for illustrative purposes.

    SpeciesRelative Energy (kcal/mol)Description
    Reactants 0.0Starting materials (Fluoropyridine + Nucleophile)
    Transition State 1 (TS1) +15.0Energy barrier to form the intermediate.
    Meisenheimer Intermediate +5.0A transient, stabilized anionic complex.
    Transition State 2 (TS2) +12.0Energy barrier for the departure of the leaving group.
    Products -10.0Final substituted product + Fluoride ion.

    Structure-Property Relationship (SPR) Modeling

    The theoretical and computational examination of fluoropyridine acetates, such as this compound, provides critical insights into their chemical behavior and potential interactions. Structure-Property Relationship (SPR) modeling, encompassing both quantitative methods and dynamic simulations, is instrumental in predicting physicochemical properties and interaction profiles without the need for extensive empirical testing. These computational approaches are foundational for understanding how molecular structure dictates function and reactivity.

    Quantitative Structure-Property Relationships (QSPR) for Chemical Parameters (e.g., pKa, dipole moment, atomic charge distribution)

    Quantitative Structure-Property Relationship (QSPR) models establish a mathematical correlation between a molecule's structural descriptors and its physicochemical properties. For this compound, QSPR can be employed to predict key chemical parameters that govern its behavior in various chemical environments.

    pKa: The acidity constant (pKa) is a critical parameter, influencing the ionization state of the molecule at a given pH. The pKa of the carboxylic acid group and the basicity of the pyridine nitrogen are the two primary determinants. The presence of a fluorine atom at the 2-position of the pyridine ring has a significant electron-withdrawing effect. This effect reduces the electron density on the pyridine nitrogen, thereby decreasing its basicity and lowering its corresponding pKa value compared to unsubstituted pyridine. researchgate.net Computational methods, including those based on density functional theory (DFT) or semiempirical quantum chemical approaches, can predict these values with increasing accuracy. peerj.comnih.gov Studies on related aminopyridines have shown that such theoretical predictions can achieve a high degree of correlation with experimental data. nih.gov

    Table 1: Comparison of Calculated and Experimental pKa Values for Pyridine and Related Compounds

    Compound Predicted pKa (Computational Method) Experimental pKa
    Pyridine 5.2 (G1 level of theory) nih.gov 5.24 researchgate.net
    2-Chloropyridine (B119429) Not Specified 0.7 researchgate.net
    2-Fluoropyridine (B1216828) Not Specified -0.44 (estimated)

    Note: The pKa for the carboxylic acid group in 2-(2-fluoropyridin-4-yl)acetic acid is expected to be in the typical range for acetic acid derivatives, slightly influenced by the electron-withdrawing nature of the fluoropyridine ring.

    Table 2: Calculated Dipole Moments for Pyridine and Related Aromatic Compounds

    Compound Calculation Method Calculated Dipole Moment (Debye)
    Pyridine MP2/A 2.26 researchgate.net
    Benzene MP2/A 0.00 researchgate.net

    Atomic Charge Distribution: The distribution of partial atomic charges across the molecular structure is fundamental to understanding its reactivity and intermolecular interaction sites. The fluorine atom at the 2-position inductively withdraws electron density, leading to a positive partial charge (δ+) on the adjacent C2 carbon and influencing the entire π-system of the ring. emerginginvestigators.org Computational methods like Mulliken, Löwdin, or Hirshfeld population analysis can quantify these partial charges. q-chem.comresearchgate.net This charge distribution map highlights electrophilic and nucleophilic centers. For instance, the reduced negative charge on the pyridine nitrogen makes it a weaker Lewis base, while the carbons in the ring are made more susceptible to nucleophilic attack compared to unsubstituted pyridine. rsc.org The carboxylate group of the acetate moiety carries a significant negative charge, making it a primary site for interaction with cations.

    Table 3: Conceptual Atomic Charge Distribution in the 2-Fluoropyridinyl Moiety

    Atom/Group Expected Partial Charge Rationale
    Fluorine (F) δ- High electronegativity
    Carbon (C2) δ+ Inductive effect from adjacent fluorine
    Pyridine Nitrogen (N) δ- Less negative than in pyridine due to F

    Molecular Docking and Dynamics Simulations with Non-Biological Chemical Entities (e.g., metal catalysts, host molecules)

    Beyond predicting intrinsic properties, computational modeling can simulate the dynamic interactions of this compound with other chemical species, providing insights into its role in catalysis, materials science, and supramolecular chemistry.

    Molecular Docking with Metal Catalysts: Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com While often used in drug discovery, it is equally valuable for modeling interactions with non-biological entities like metal catalysts. This compound possesses multiple potential coordination sites for metal ions, including the pyridine nitrogen and the two oxygen atoms of the carboxylate group. Docking studies can elucidate the most favorable binding modes with a given metal center, such as iron (III) or copper (II). nih.gov These simulations can predict binding affinities and geometries, which are crucial for designing catalysts or understanding reaction mechanisms where the fluoropyridine acetate acts as a ligand.

    Molecular Dynamics Simulations with Host Molecules: Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion, allowing for the study of the conformational dynamics and stability of complexes. dovepress.com When this compound is encapsulated within a host molecule, such as a cyclodextrin (B1172386) or calixarene, MD simulations can model the behavior of this host-guest system. nih.gov These simulations can reveal the key intermolecular forces—such as hydrogen bonds, van der Waals forces, or halogen bonds involving the fluorine atom—that stabilize the complex. By tracking the trajectory of the guest molecule within the host's cavity over time, MD can assess the stability of the inclusion complex and the conformational changes that occur upon binding. nih.gov This information is vital for the development of new materials, such as controlled-release systems or molecular sensors.

    Research Applications of the Fluoropyridine Acetate Scaffold in Chemical Science

    Design and Synthesis of Advanced Chemical Sensors and Probes

    The fluoropyridine scaffold is a promising platform for the development of advanced chemical sensors and fluorescent probes. The pyridine (B92270) ring itself can act as a fluorophore, and its photophysical properties can be finely tuned by substitution. mdpi.comsciforum.net The introduction of a fluorine atom can further modulate these properties, often leading to enhanced quantum yields and photostability. mdpi.com

    The design of sensors based on the 2-(2-fluoropyridin-4-yl)acetate scaffold can be approached in two primary ways. First, the acetate (B1210297) group can be chemically modified to incorporate a specific recognition element (receptor) for an analyte of interest. For example, conversion of the carboxylic acid to an amide or ester bearing a specific binding moiety allows for the creation of targeted sensors. Upon binding of the analyte to the receptor, a conformational change or an electronic perturbation can occur, leading to a detectable change in the fluorescence of the fluoropyridine core. This "receptor-spacer-fluorophore" model is a well-established strategy in sensor design.

    Second, the highly reactive 2-fluoro position offers a convenient handle for post-synthetic modification. Through nucleophilic aromatic substitution (SNAr), a variety of analyte-sensitive groups can be introduced onto the pyridine ring. This allows for the creation of a diverse range of sensors from a common precursor. For instance, derivatives of 2-aminopyridine (B139424) have been shown to possess interesting fluorescent properties suitable for biological probes. mdpi.com The reaction of 2-(2-fluoropyridin-4-yl)acetate with different amines could yield a library of potential sensors whose fluorescence response to various analytes, such as metal ions or pH changes, can be systematically evaluated.

    While direct applications of sodium 2-(2-fluoropyridin-4-yl)acetate as a sensor are not extensively documented, the principles of fluorescence and sensor design strongly support the potential of its derivatives in this field. The combination of a tunable fluorophore and multiple points for chemical modification makes this scaffold a valuable starting point for the synthesis of novel chemosensors.

    Interactive Table: Potential Sensor Design Strategies

    StrategyModification SitePotential Recognition MoietyTarget Analyte
    Receptor AttachmentAcetate Group (Carboxyl)Crown EtherMetal Cations (e.g., K⁺, Na⁺)
    Receptor AttachmentAcetate Group (Carboxyl)Boronic AcidSaccharides
    SNAr Modification2-Fluoro PositionThiol-containing groupHeavy Metal Ions (e.g., Hg²⁺)
    SNAr Modification2-Fluoro PositionpH-sensitive amineProtons (pH)

    Development of Precursors for Optoelectronic Materials

    The development of organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), relies on molecules with specific electronic and photophysical properties. taylorfrancis.com Pyridine-containing π-conjugated systems are of significant interest due to their inherent electron-deficient nature, which facilitates electron transport. rsc.org The fluoropyridine acetate scaffold provides a versatile entry point for the synthesis of such materials.

    The 2-fluoropyridine (B1216828) moiety can be incorporated into larger conjugated systems. The fluorine atom influences the electronic properties of the pyridine ring, primarily through its strong electron-withdrawing inductive effect. This can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting material. Lowering the LUMO level can improve electron injection and transport, which is beneficial for n-type materials in organic electronics. Bipyridine compounds containing fluorine substituents have been investigated as potential host materials in OLEDs due to their high triplet energies. researchgate.net

    The 2-(2-fluoropyridin-4-yl)acetate scaffold can be elaborated into larger structures through two main synthetic routes. The acetate group can be used in various coupling reactions, for instance, after conversion to other functional groups. More directly, the 2-fluoro substituent is an excellent leaving group for nucleophilic aromatic substitution and a reactive site for transition metal-catalyzed cross-coupling reactions. This allows for the facile connection of the fluoropyridine core to other aromatic or heteroaromatic units, extending the π-conjugation and tuning the optoelectronic properties. For example, coupling with electron-donating moieties can create donor-acceptor (D-A) type structures, which are crucial for applications in organic photovoltaics and as emitters in OLEDs. taylorfrancis.com The photophysical properties, such as absorption and emission wavelengths, of these extended systems can be systematically modified by varying the nature of the coupled units. researchgate.net

    Interactive Table: Potential Optoelectronic Material Synthesis

    Reaction TypeFunctional Group UtilizedCoupled Moiety ExamplePotential Application
    Suzuki Coupling2-Fluoro Position (as halide)Thiophene-boronic acidOrganic Solar Cells (OSCs)
    Stille Coupling2-Fluoro Position (as halide)DistannylfluoreneOrganic Light-Emitting Diodes (OLEDs)
    Buchwald-Hartwig Amination2-Fluoro PositionCarbazoleHole-Transport Materials
    Knoevenagel CondensationAcetate group (after conversion)Dicyanovinyl groupNon-linear Optical Materials

    Ligand Design in Homogeneous and Heterogeneous Catalysis

    The pyridine nucleus is a cornerstone of ligand design in coordination chemistry and catalysis due to the excellent coordinating ability of the nitrogen lone pair. The 2-(2-fluoropyridin-4-yl)acetate scaffold offers several features that make it an attractive platform for developing new ligands. The electronic properties of the pyridine ring, and thus the coordinating strength of the nitrogen atom, can be modulated by the electron-withdrawing fluorine atom. This can influence the stability and reactivity of the resulting metal complexes.

    Ligands can be synthesized from this scaffold by modifying the acetate group. For example, amidation of the carboxylic acid with a chiral amine can produce chiral ligands for asymmetric catalysis. Alternatively, the carboxylate group itself can act as a coordinating entity, potentially forming bidentate ligands in conjunction with the pyridine nitrogen. Such P,N or N,O-type ligands are widely used in various catalytic transformations, including cross-coupling reactions. rsc.org

    Furthermore, the 2-fluoro substituent serves as a versatile anchor point for introducing other donor atoms. Nucleophilic substitution of the fluorine with phosphines, thiols, or other coordinating groups can lead to a variety of bidentate or tridentate ligands. This modular approach allows for the systematic tuning of the ligand's steric and electronic properties to optimize catalytic performance for a specific reaction. Palladium complexes bearing pyridine-based ligands have shown high efficiency as precatalysts in Suzuki-Miyaura and Heck cross-coupling reactions. mdpi.comrsc.org The stability and activity of these catalysts are highly dependent on the nature of the substituents on the pyridine ring. mdpi.com

    Interactive Table: Ligand Synthesis from Fluoropyridine Acetate Scaffold

    Ligand TypeSynthetic ModificationPotential Metal ComplexCatalytic Application
    Chiral N,O-LigandAmidation with chiral amino alcoholRhodium(I)Asymmetric Hydrogenation
    P,N-LigandSNAr with diphenylphosphinePalladium(II)Suzuki-Miyaura Coupling
    N,N'-LigandAmidation with 2-aminopyridineRuthenium(II)Transfer Hydrogenation
    S,N-LigandSNAr with a thiolNickel(II)C-S Coupling Reactions

    Utilization in Combinatorial Chemistry and Chemical Library Synthesis

    Combinatorial chemistry is a powerful tool in drug discovery and materials science for rapidly generating large numbers of diverse compounds for high-throughput screening. nih.govmdpi.com The 2-(2-fluoropyridin-4-yl)acetate scaffold is an ideal building block for the construction of chemical libraries due to its two distinct and orthogonally reactive functional groups.

    The carboxylic acid of the acetate moiety is perfectly suited for solid-phase organic synthesis (SPOS), a cornerstone of combinatorial chemistry. mdpi.com It can be readily coupled to amine-functionalized resins via standard peptide coupling conditions. Once anchored to the solid support, the 2-fluoro group becomes the point of diversification. The high reactivity of 2-fluoropyridines towards nucleophilic aromatic substitution allows for the introduction of a wide array of substituents under mild conditions. rsc.org By treating portions of the resin-bound scaffold with a diverse set of nucleophiles (e.g., amines, alcohols, thiols), a large library of compounds with varying substituents at the 2-position can be generated in a parallel fashion.

    After the diversification step, the final compounds can be cleaved from the resin. Alternatively, the ester linkage to the resin can be cleaved to release the carboxylic acid, which can then undergo further solution-phase diversification, for example, by forming a library of amides with various amines. This dual reactivity allows for the creation of complex libraries with multiple points of diversity, increasing the chemical space explored in the search for new bioactive molecules or materials with desired properties. nih.govnih.gov

    Interactive Table: A Representative Combinatorial Library Synthesis Scheme

    StepReactionReagentsPurpose
    1. ImmobilizationAmide bond formationAmine-functionalized resin, DIC, HOBtAnchor scaffold to solid support
    2. DiversificationNucleophilic Aromatic SubstitutionSplit resin into portions, add diverse R-NH₂, R-OH, R-SHIntroduce diversity at the 2-position
    3. CleavageAcidolysisTrifluoroacetic acid (TFA)Release final products from resin
    4. CharacterizationLC-MS, NMRN/AConfirm structure and purity of library members

    Precursor for Radiochemical Labeling in Positron Emission Tomography (PET) Tracer Development

    Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of molecules labeled with positron-emitting radionuclides, most commonly fluorine-18 (B77423) (18F). mdpi.com The development of new PET tracers is crucial for diagnosing and understanding a wide range of diseases. The 2-(2-fluoropyridin-4-yl)acetate scaffold is an excellent precursor for the synthesis of 18F-labeled PET tracers.

    The key to its utility lies in the chemistry of the 2-fluoropyridine moiety. The electron-withdrawing nature of the ring nitrogen atom activates the C-F bond at the 2-position towards nucleophilic attack. This allows for a direct, one-step radiofluorination reaction using [18F]fluoride, which is the most common form of the radionuclide produced by cyclotrons. researchgate.netnih.gov The reaction, a nucleophilic aromatic substitution (SNAr), typically proceeds under mild conditions and with high efficiency, which is critical given the short half-life of 18F (109.7 minutes). mdpi.comrsc.org

    In a typical labeling strategy, a biologically active molecule is first conjugated to the 2-(2-halopyridin-4-yl)acetate scaffold, often through the acetate's carboxylic acid group. The halogen at the 2-position is usually a better leaving group than fluorine, such as chlorine or a nitro group, to facilitate the final labeling step. This precursor molecule is then reacted with [18F]fluoride, which displaces the leaving group to yield the final 18F-labeled PET tracer. The low electron density at the 2- and 4-positions of the pyridine ring facilitates this nucleophilic attack without the need for additional strong electron-withdrawing groups, simplifying the precursor design. researchgate.net This late-stage radiofluorination approach is highly advantageous as it minimizes the handling of radioactive material throughout the synthesis. rsc.org

    Interactive Table: Chemistry of 18F-Labeling

    FeatureDescriptionImportance in PET Tracer Synthesis
    Radionuclide Fluorine-18 (18F)Ideal half-life (109.7 min), low positron energy for high resolution images. researchgate.netmdpi.com
    Reaction Type Nucleophilic Aromatic Substitution (SNAr)Allows direct incorporation of [18F]Fluoride.
    Reactive Site C-2 position of the pyridine ringActivated by the ring nitrogen for nucleophilic attack. researchgate.net
    Precursor Strategy Late-stage fluorinationThe non-radioactive precursor is synthesized first, and 18F is introduced in the final step. rsc.org
    Reaction Conditions Typically mild, using K[18F]F with a phase transfer catalyst (e.g., Kryptofix 2.2.2)Compatible with complex biomolecules and minimizes synthesis time. mdpi.com

    Future Research Directions and Perspectives

    Exploration of Novel and Efficient Synthetic Routes

    While the synthesis of Sodium 2-(2-fluoropyridin-4-yl)acetate can be achieved through conventional methods, such as the hydrolysis of the corresponding ester, which is in turn prepared from 2,4-disubstituted pyridines, future research will likely focus on more innovative and efficient synthetic pathways. Traditional syntheses of 2-fluoropyridines often involve nucleophilic displacement of other halogens or the Balz-Schiemann reaction, which can require harsh conditions or involve hazardous intermediates. acs.org

    Modern synthetic chemistry offers several promising avenues for the improved synthesis of the 2-fluoropyridine (B1216828) core. One such approach is the direct C-H fluorination of pyridines. Recent advancements have demonstrated the use of reagents like silver(II) fluoride (B91410) (AgF₂) for the selective monofluorination of pyridines at the C-H bond adjacent to the nitrogen atom under mild conditions. nih.gov This method could potentially be adapted for a late-stage fluorination of a pre-functionalized pyridine-4-acetic acid derivative, offering a more atom-economical and convergent route.

    Another area of exploration is the development of novel precursors. For instance, pyridine (B92270) N-oxides can be converted into 2-pyridyltrialkylammonium salts, which serve as effective precursors for the introduction of fluorine via nucleophilic substitution. acs.orgnih.gov This method is notable for its mild conditions and broad functional group compatibility, making it an attractive strategy for the synthesis of complex 2-fluoropyridine derivatives.

    The table below summarizes potential modern synthetic strategies for the 2-fluoropyridine core.

    Synthetic StrategyKey Reagents/ConditionsAdvantages
    Direct C-H Fluorination AgF₂High regioselectivity, mild conditions, late-stage functionalization potential. nih.gov
    From Pyridine N-Oxides Ts₂O, trialkylamine, then fluoride sourceMild, metal-free, broad functional group tolerance. acs.orgnih.gov
    Nucleophilic Fluorination Anhydrous TBAF on 2-chloropyridine (B119429)Can be effective but may require elevated temperatures. acs.org

    Advanced Functionalization Strategies for Diversification of the Scaffold

    The 2-(2-fluoropyridin-4-yl)acetate scaffold is ripe for further chemical modification to generate libraries of compounds for screening in various applications. The 2-fluoro substituent is not only a modulator of physicochemical properties but also a versatile handle for nucleophilic aromatic substitution (SNAr). The high electronegativity of fluorine makes the C2 position highly susceptible to attack by a wide range of nucleophiles, a reaction that proceeds much faster for 2-fluoropyridines than for their 2-chloro analogues. acs.org This allows for the introduction of diverse functionalities, including alkoxy, amino, and thiol groups, under relatively mild conditions. nih.govacs.org

    Beyond SNAr at the C2 position, future research will likely explore the functionalization of other positions on the pyridine ring. Transition-metal-catalyzed C-H activation and functionalization represent a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds at positions that are otherwise difficult to access. nih.gov While these methods have been more commonly applied to other positions on the pyridine ring, their application to the 2-(2-fluoropyridin-4-yl)acetate scaffold could yield novel derivatives with unique substitution patterns.

    Photocatalysis has also emerged as a powerful tool for the functionalization of pyridines and their N-oxides. nih.goveurekalert.orgacs.orgchemeurope.com These methods, which often proceed via radical intermediates, can enable transformations that are not readily achievable through traditional thermal methods. For example, photoredox-catalyzed reactions could be employed for the alkylation or arylation of the pyridine ring, further expanding the chemical space accessible from the parent compound.

    Integration into Emerging Interdisciplinary Chemical Technologies

    The synthesis of this compound and its derivatives is well-suited for integration into modern chemical technologies that offer advantages in terms of efficiency, safety, and scalability. Flow chemistry, in particular, is a rapidly growing field that enables the continuous synthesis of chemical compounds in a reactor system. springerprofessional.demdpi.comdurham.ac.ukuc.ptsci-hub.se The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to improved yields, higher purity, and safer handling of hazardous reagents and intermediates. The modular nature of flow systems also allows for the telescoping of multiple synthetic steps, reducing the need for intermediate purification and minimizing waste.

    The development of a continuous flow process for the synthesis and subsequent functionalization of the 2-(2-fluoropyridin-4-yl)acetate scaffold would be a significant advancement. For instance, a flow reactor could be designed to perform the initial formation of the pyridine ring, followed by in-line fluorination and subsequent nucleophilic substitution, all in a single, automated sequence. This would be particularly advantageous for the generation of compound libraries for high-throughput screening.

    Leveraging Theoretical Insights to Guide Experimental Design and Discovery

    Computational chemistry provides a powerful toolkit for understanding and predicting the reactivity of molecules, thereby guiding the design of more efficient synthetic routes and novel compounds. rsc.org Density Functional Theory (DFT) calculations can be employed to model the reaction mechanisms of the synthesis and functionalization of this compound. For instance, computational studies can elucidate the transition states and intermediates in the nucleophilic aromatic substitution of the 2-fluoro group, helping to explain the observed reactivity and regioselectivity. vaia.comnih.gov

    Furthermore, theoretical calculations can predict the physicochemical properties of novel, yet-to-be-synthesized derivatives. Properties such as electronic structure, lipophilicity, and metabolic stability can be estimated computationally, allowing for the in silico screening of virtual compound libraries. emerginginvestigators.org This can help to prioritize synthetic targets with the most promising profiles for a given application, saving significant time and resources in the laboratory. The combination of experimental and computational approaches to study the photolysis and degradation of fluorinated pharmaceuticals is a testament to the power of this synergistic approach. nih.gov Such studies can also be applied to understand the environmental fate of compounds like this compound.

    Recent studies have also challenged the long-held two-step addition-elimination mechanism for all SNAr reactions, with computational and experimental evidence suggesting that some of these reactions may proceed through a concerted mechanism. nih.govnih.gov Future theoretical investigations into the specific reactions of the 2-(2-fluoropyridin-4-yl)acetate scaffold could provide valuable insights into its mechanistic landscape and further refine our understanding of its chemical behavior.

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic routes for Sodium 2-(2-fluoropyridin-4-yl)acetate, and how can reaction efficiency be optimized?

    • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, fluoropyridine derivatives are often prepared using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or halogen exchange (Halex) reactions. Optimization involves orthogonal experimental design:

    • Catalyst screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for coupling efficiency.
    • Solvent effects : Compare DMF, THF, and acetonitrile for solubility and reaction rate.
    • Temperature control : Use reflux conditions (80–120°C) with inert gas protection to minimize side reactions.
      Post-synthesis, purity is assessed via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and NMR (¹H/¹³C, δ 7.5–8.5 ppm for pyridine protons) .

    Q. How should researchers address conflicting crystallographic data during structural elucidation?

    • Methodological Answer : Discrepancies in X-ray diffraction data (e.g., bond lengths or angles) may arise from disordered fluoropyridine rings. Use SHELX software for refinement:

    • SHELXL : Apply restraints for fluorine atoms due to their high electron density and potential positional disorder.
    • ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement parameters and identify regions requiring further refinement .
      Cross-validate with DFT calculations (e.g., Gaussian09) to compare theoretical and experimental geometries.

    Advanced Research Questions

    Q. What strategies mitigate hygroscopicity-induced instability in this compound during long-term storage?

    • Methodological Answer : Hygroscopicity can lead to hydrate formation, altering reactivity. Implement:

    • Desiccant systems : Store under argon with molecular sieves (3Å) at −20°C.
    • Lyophilization : Freeze-dry the compound in tert-butanol to stabilize the amorphous form.
    • Thermogravimetric analysis (TGA) : Monitor weight loss (5–10°C/min) to identify hydrate transitions. Refer to sodium acetate trihydrate phase diagrams for analogous behavior .

    Q. How can researchers resolve discrepancies in fluorinated compound quantification using LC-MS/MS?

    • Methodological Answer : Fluorine’s high electronegativity can suppress ionization. Optimize:

    • Ion-pair reagents : Add 10 mM ammonium acetate to enhance signal intensity.
    • Collision energy : Adjust from 10–30 eV to balance fragmentation and sensitivity.
      Validate against certified reference standards (e.g., 6:2 FTSA) and use isotope dilution (e.g., ¹³C-labeled analogs) to correct matrix effects .

    Q. What advanced techniques characterize fluorine-specific interactions in the compound’s biological assays?

    • Methodological Answer : Fluorine’s quadrupolar moment influences protein binding. Use:

    • ¹⁹F NMR : Track chemical shift perturbations (300–400 MHz) to map ligand-receptor interactions.
    • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) in PBS buffer (pH 7.4) at 25°C.
      Cross-reference with pyridine-containing analogs (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid) to isolate fluorine’s role .

    Data Contradiction Analysis

    Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

    • Methodological Answer : Discrepancies may stem from protonation states. Conduct:

    • pH-dependent solubility studies : Prepare buffers (pH 2–12) using sodium acetate (pH 4.5–5.5) or phosphate (pH 7–8).
    • Hansen solubility parameters : Calculate δD, δP, δH to predict solvent compatibility.
      Note: The acetate group enhances aqueous solubility, while the fluoropyridine ring favors organic phases (e.g., ethyl acetate) .

    Safety and Handling

    Q. What precautions are critical for handling fluorinated acetates in laboratory settings?

    • Methodological Answer : Fluorinated compounds may exhibit uncharacterized toxicity. Follow:

    • PPE : Use nitrile gloves, FFP3 masks, and fume hoods with HEPA filters.
    • Waste disposal : Neutralize with 1M NaOH before incineration.
      Refer to safety protocols for structurally similar compounds (e.g., ethyl 2-(difluoromethyl)pyrazolo[3,4-b]pyridin-1-yl acetate) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.